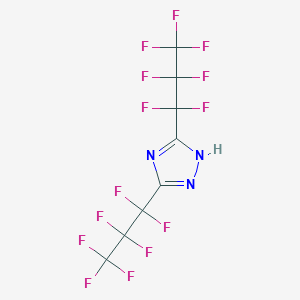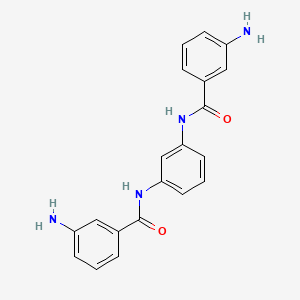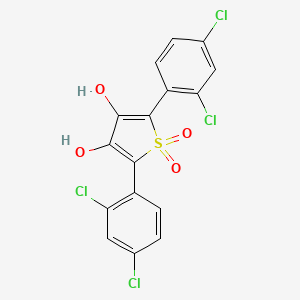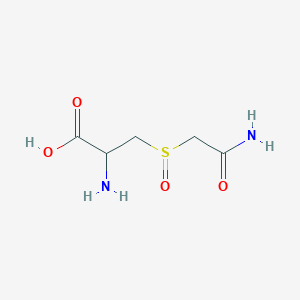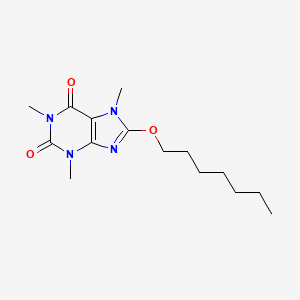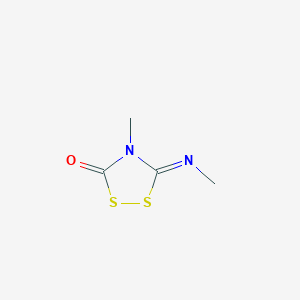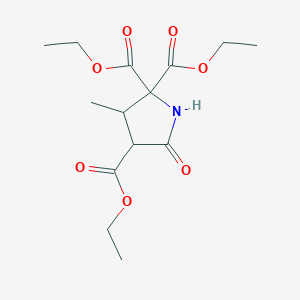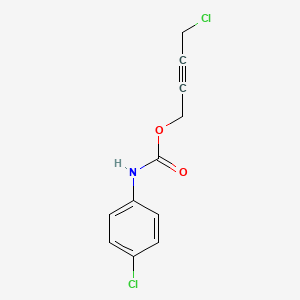
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate is a carbamate ester that is derived from the esterification of 4-chlorobut-2-yn-1-ol with 4-chlorophenylcarbamic acid. This compound is known for its application as a herbicide, particularly in agricultural settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a reactor with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate undergoes several types of chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Reactions are often conducted in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
科学的研究の応用
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of 4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue in the enzyme’s active site .
類似化合物との比較
Similar Compounds
4-Chlorobut-2-yn-1-yl acetate: Similar structure but with an acetate group instead of a carbamate.
4-Chlorobut-2-yn-1-yl (3-chlorophenyl)carbamate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
[(4-chlorobut-2-yn-1-yl)sulfanyl]carbonitrile: Contains a sulfanyl group instead of a carbamate.
Uniqueness
4-Chlorobut-2-yn-1-yl (4-chlorophenyl)carbamate is unique due to its specific combination of a carbamate ester and a chlorinated alkyne, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution enhances its herbicidal properties compared to similar compounds .
特性
CAS番号 |
4835-23-8 |
|---|---|
分子式 |
C11H9Cl2NO2 |
分子量 |
258.10 g/mol |
IUPAC名 |
4-chlorobut-2-ynyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-1-2-8-16-11(15)14-10-5-3-9(13)4-6-10/h3-6H,7-8H2,(H,14,15) |
InChIキー |
QBEXUBXQPHUBEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)OCC#CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)
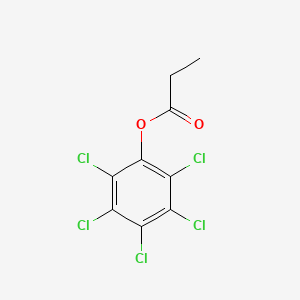

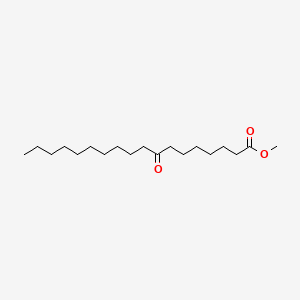
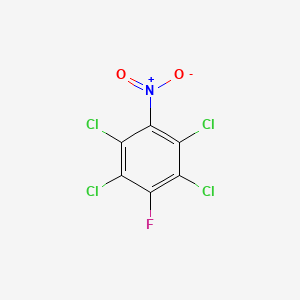

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B14743286.png)
